Eriodictyol 7,3'-dimethyl ether

Natural product isolation Flavonoid chemistry Structure-activity relationship

For researchers investigating oxidative injury or validating Blumea species extracts, generic substitution of O-methylated flavanones introduces critical experimental variability. Eriodictyol 7,3'-dimethyl ether (CAS 54352-60-2) is the specific 7,3'-di-O-methyl positional isomer essential for reproducible data. - Purity >98% (HPLC), validated for use as an analytical reference standard. - Documented 35% increase in cell viability at 10 μM in HepG2 oxidative injury models. - Avoids the confounding effects of 7,4'-dimethyl ether isomers, ensuring consistent Nrf2/ARE pathway activation studies.

Molecular Formula C17H16O6
Molecular Weight 316.30 g/mol
Cat. No. B1644071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEriodictyol 7,3'-dimethyl ether
Molecular FormulaC17H16O6
Molecular Weight316.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)OC)O
InChIInChI=1S/C17H16O6/c1-21-10-6-12(19)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)15(5-9)22-2/h3-7,14,18-19H,8H2,1-2H3/t14-/m0/s1
InChIKeyQZJVBGCZOLNWHW-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eriodictyol 7,3'-dimethyl ether: Polymethoxylated Flavanone Profile


Eriodictyol 7,3'-dimethyl ether (EDM; CAS: 54352-60-2; C17H16O6; MW: 316.3) is a naturally occurring 7-O-methylated flavonoid of the flavanone subclass [1]. It was first isolated from *Blumea riparia* alongside several structurally related eriodictyol methyl ethers, establishing it as a member of a rare group of lipophilic flavonoids [2][3]. The compound is characterized by methoxy group substitutions at the C7 position of the A-ring and the C3' position of the B-ring on the eriodictyol backbone [4].

Why Eriodictyol 7,3'-dimethyl ether Is Irreplaceable


In flavanone chemistry, the precise position and number of O-methyl groups are critical determinants of lipophilicity, metabolic stability, and bioactivity [1]. Substituting EDM with its close structural analogs — such as eriodictyol-7,4'-dimethyl ether or eriodictyol-7-methyl ether — is scientifically unsound because these alterations directly impact the molecule's ability to interact with biological membranes and molecular targets [2][3]. Studies on related flavonoids demonstrate that even a single methoxy group shift (e.g., from 3' to 4') can markedly alter radical scavenging capacity and cellular uptake, rendering generic substitution a significant source of experimental variability [4][5].

Eriodictyol 7,3'-dimethyl ether: Quantitative Differentiation Evidence


7,3'-Dimethylation: Structural Differentiation

Among flavonoids isolated from *Blumea riparia*, Eriodictyol 7,3'-dimethyl ether (compound 2) is structurally differentiated from eriodictyol-7,4'-dimethyl ether (compound 1) and eriodictyol-7-methyl ether (compound 3) by its specific 7,3'-dimethyl substitution pattern [1]. This specific methylation confers distinct physicochemical properties compared to the parent eriodictyol and other methyl ethers [2].

Natural product isolation Flavonoid chemistry Structure-activity relationship

Enhanced Lipophilicity and Membrane Permeability

O-Methylation is a well-established strategy to increase the lipophilicity of flavonoids, enhancing passive diffusion across biological membranes [1]. Eriodictyol 7,3'-dimethyl ether possesses a calculated LogP of 2.7, which is significantly higher than that of its non-methylated parent, eriodictyol (predicted LogP ~1.7) [2]. This increased lipophilicity directly correlates with improved predicted intestinal absorption and metabolic stability compared to hydroxyl-rich flavanones [3].

Lipophilicity Membrane permeability Bioavailability prediction

Flavanone Methylation: Antioxidant Activity SAR

While direct IC50 values for EDM are not universally established, the class-level structure-activity relationship (SAR) for flavanone methylation is well-defined. O-methylation, particularly at the 3'-position of the B-ring catechol moiety, reduces direct radical scavenging capacity compared to the parent flavonoid with free hydroxyls, but it simultaneously enhances metabolic stability and modulates cellular antioxidant response pathways (e.g., Nrf2) more effectively [1][2]. In related studies, 3'-O-methylation of catechin and quercetin decreased ferric reducing power by 30-50% compared to their non-methylated forms [3]. This positions EDM as a metabolic probe for non-canonical, indirect antioxidant mechanisms, in contrast to the direct radical scavenging of hydroxyl-rich flavonoids.

Antioxidant Free radical scavenging SAR

Antibacterial Activity: Reported but Unquantified

Eriodictyol 7,3'-dimethyl ether is reported to possess antibacterial activity . This is a common attribute of many lipophilic flavonoids, which can disrupt bacterial membranes or inhibit specific enzymes [1]. However, there are currently no published minimum inhibitory concentration (MIC) values available for EDM against specific bacterial strains, nor any direct head-to-head comparisons with eriodictyol or other methyl ethers. This represents a significant data gap. Any procurement for antimicrobial research must acknowledge this lack of quantitative comparative data.

Antibacterial Antimicrobial Natural product

HepG2 Cytoprotection Against Oxidative Stress

In a cellular model of oxidative stress, treatment with Eriodictyol 7,3'-dimethyl ether (10 μM) increased the viability of HepG2 cells challenged with tert-butyl hydroperoxide (t-BHP, 200 μM) to approximately 85%, compared to ~50% viability in t-BHP-treated control cells . While a direct comparator (e.g., parent eriodictyol) was not included in the same assay, this cross-study comparable data demonstrates that EDM at a low micromolar concentration can effectively mitigate chemically induced oxidative damage in a human liver cell line.

Cytoprotection Oxidative stress HepG2

Analytical Standard for Plant Metabolomics

Eriodictyol 7,3'-dimethyl ether is utilized as a reference material and HPLC standard in analytical chemistry . Its distinct and well-characterized chromatographic properties make it a valuable marker for the authentication and quality control of plant extracts known to contain this compound, such as *Blumea* species [1]. This provides a practical, non-biological application where procurement of the exact compound is mandatory for accurate calibration and identification, unlike other eriodictyol methyl ethers that may co-elute or have different retention times.

Analytical standard HPLC Metabolomics

Eriodictyol 7,3'-dimethyl ether: Research & Industrial Applications


Cellular Oxidative Stress and Cytoprotection Studies

Based on quantitative evidence from the HepG2 cellular model , Eriodictyol 7,3'-dimethyl ether is suitable for researchers investigating the protective effects of flavonoids against chemically induced oxidative injury. The documented 35% increase in cell viability at 10 μM provides a concrete starting point for dose-response and mechanistic studies, particularly those examining the interplay between O-methylation and the activation of the Nrf2/ARE pathway.

Phytochemical Marker for Botanical Authentication and Metabolomics

Given its established use as an HPLC reference standard and its presence in specific *Blumea* species [1], procurement of this exact compound is essential for analytical chemists and quality control laboratories developing or validating methods for the identification and quantification of *Blumea riparia* or *B. balsamifera* extracts. Substitution with a different methyl ether would invalidate method specificity and accuracy.

Flavonoid Methylation SAR Studies

For medicinal chemists exploring how specific O-methylation patterns influence flavanone bioactivity, Eriodictyol 7,3'-dimethyl ether serves as a critical tool compound [2]. Its direct comparison with eriodictyol (parent) and eriodictyol-7,4'-dimethyl ether (positional isomer) allows for the dissection of the functional consequences of methylating the 3'-OH vs. the 4'-OH group on the B-ring, informing the design of more stable and bioavailable flavonoid derivatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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